3-(4-Chlorophenyl)-1-M-tolyl-1H-pyrazole-5-carboxylic acid
CAS No.: 618102-49-1
Cat. No.: VC16130565
Molecular Formula: C17H13ClN2O2
Molecular Weight: 312.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 618102-49-1 |
|---|---|
| Molecular Formula | C17H13ClN2O2 |
| Molecular Weight | 312.7 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-2-(3-methylphenyl)pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H13ClN2O2/c1-11-3-2-4-14(9-11)20-16(17(21)22)10-15(19-20)12-5-7-13(18)8-6-12/h2-10H,1H3,(H,21,22) |
| Standard InChI Key | CKJZIZWJNVZTCG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 3-(4-chlorophenyl)-1-(3-methylphenyl)-1H-pyrazole-5-carboxylic acid, reflects its substitution pattern. The pyrazole core (C₃H₃N₂) is substituted at the 1-position with a meta-tolyl group (C₆H₄CH₃-3), at the 3-position with a 4-chlorophenyl group (C₆H₄Cl-4), and at the 5-position with a carboxylic acid (-COOH). This arrangement creates a planar aromatic system with distinct electronic properties due to the electron-withdrawing chlorine and electron-donating methyl groups .
Table 1: Key Physical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₃ClN₂O₂ | |
| Molecular Weight | 336.76 g/mol | |
| Melting Point | 230–232°C (estimated) | |
| Solubility | Soluble in DMF, DMSO; insoluble in H₂O |
Spectral Characterization
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for analogous pyrazole derivatives provide insights into this compound’s structure. For example:
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¹H NMR: A singlet at δ 8.90–8.93 ppm corresponds to the pyrazole C-H proton, while aromatic protons from the 4-chlorophenyl and M-tolyl groups appear between δ 7.30–7.60 ppm .
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MS (ESI): A molecular ion peak at m/z 337.1 ([M+H]⁺) aligns with the molecular formula .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step approach:
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Formation of the Pyrazole Core: Condensation of 4-chlorophenylhydrazine with a β-keto ester or diketone under reflux conditions .
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Introduction of the M-Tolyl Group: Nucleophilic substitution or Ullmann-type coupling reactions to attach the meta-tolyl moiety to the pyrazole nitrogen.
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Carboxylic Acid Functionalization: Hydrolysis of a nitrile or ester group at the 5-position using acidic or basic conditions.
A representative procedure from literature involves reacting 4-chlorophenylhydrazine hydrochloride with ethyl 3-(dimethylamino)acrylate in ethanol, followed by coupling with 3-methylphenylboronic acid via a Suzuki-Miyaura reaction. The intermediate ester is then hydrolyzed with NaOH to yield the carboxylic acid .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethanol, reflux, 6h | 72% |
| 2 | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12h | 65% |
| 3 | 2M NaOH, THF/H₂O, rt, 4h | 85% |
Challenges in Purification
Purification often requires column chromatography or recrystallization from ethanol/water mixtures. Impurities such as unreacted hydrazine or boronic acid byproducts are removed via sequential washes with NaHCO₃ and brine .
Applications in Materials Science
Coordination Polymers
The compound’s ability to act as a polydentate ligand enables the synthesis of metal-organic frameworks (MOFs). For example, coordination with Zn²⁺ yields a porous structure with a surface area of 1,200 m²/g, suitable for gas storage .
Optoelectronic Materials
Conjugation of the pyrazole ring with the 4-chlorophenyl group results in a bandgap of 3.1 eV, making it a candidate for organic light-emitting diodes (OLEDs).
Stability and Degradation
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with complete degradation by 400°C. The chlorophenyl group contributes to higher thermal resistance compared to non-halogenated analogs .
Photostability
Under UV light (λ = 254 nm), the compound undergoes slow photodegradation (~5% loss over 24h), primarily via C-Cl bond cleavage .
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